molecular formula C18H15ClO4S B7456635 Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate

Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate

Cat. No. B7456635
M. Wt: 362.8 g/mol
InChI Key: QRZWEKJEQVNIHJ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate, also known as NCES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCES is a sulfonate ester that belongs to the class of aryl sulfonates and is widely used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate is not fully understood. However, it is believed that Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate acts as a nucleophile and attacks the electrophilic carbon atom of the sulfonyl chloride group. This leads to the formation of the sulfonate ester group and the release of hydrogen chloride.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate are not well documented. However, studies have shown that Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate has low toxicity and is not mutagenic. Moreover, Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate has been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. Moreover, Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate is stable under a wide range of conditions and can be stored at room temperature. However, Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate has some limitations. It is not soluble in water and requires organic solvents such as dichloromethane and tetrahydrofuran for use in lab experiments. Moreover, Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate can cause skin and eye irritation and should be handled with care.

Future Directions

There are several future directions for the use of Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research. One potential application is in the synthesis of novel coordination compounds for use as catalysts in various reactions. Moreover, Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate can be used as a fluorescent probe for detecting the presence of other metal ions. Additionally, Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate can be used as a precursor for the preparation of other aryl sulfonates with potential applications in various fields.
Conclusion:
In conclusion, Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate is commonly used as a reagent in organic synthesis, a fluorescent probe for detecting metal ions, and a precursor for the preparation of other aryl sulfonates. Despite its advantages, Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate has some limitations and should be handled with care. There are several future directions for the use of Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research, including the synthesis of novel coordination compounds and the preparation of other aryl sulfonates.

Synthesis Methods

The synthesis of Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate involves the reaction between 5-chloro-2-ethoxybenzenesulfonyl chloride and 2-naphthol in the presence of a base such as pyridine. This reaction leads to the formation of Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate as a white solid with a melting point of 147-148°C. The reaction can be represented as follows:

Scientific Research Applications

Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate has been extensively used in scientific research for various applications. It is commonly used as a reagent in organic synthesis to introduce the sulfonate ester group into various molecules. Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate has also been used as a fluorescent probe for detecting the presence of metal ions such as copper and zinc. Moreover, Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate has been used as a ligand in the synthesis of coordination compounds and as a precursor for the preparation of other aryl sulfonates.

properties

IUPAC Name

naphthalen-2-yl 5-chloro-2-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4S/c1-2-22-17-10-8-15(19)12-18(17)24(20,21)23-16-9-7-13-5-3-4-6-14(13)11-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZWEKJEQVNIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl 5-chloro-2-ethoxybenzene-1-sulfonate

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